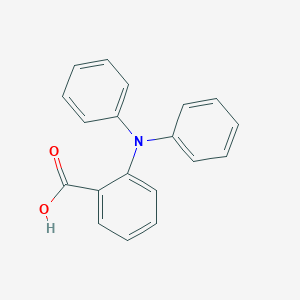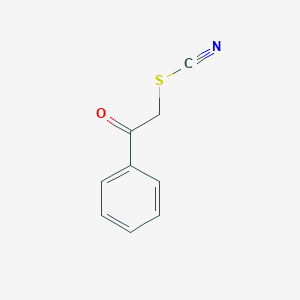
苯甲酰硫氰酸酯
概述
描述
Phenacyl thiocyanate is an organic compound containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . It has a molecular formula of C9H7NOS .
Synthesis Analysis
Phenacyl thiocyanate can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the use of a β-cyclodextrin-silica hybrid as a microvessel and solid–liquid phase-transfer catalyst for the nucleophilic substitution reaction of phenacyl halides in water . Other methods involve the use of Amberlite IRA-910 with different counter ions as polymer-supported reagents in nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of Phenacyl thiocyanate consists of a phenyl ring attached to a thiocyanate group. The molecular weight is 177.223 .Chemical Reactions Analysis
Phenacyl thiocyanate can undergo various chemical reactions. For instance, it can be hydrolyzed to thiocarbamates . It can also participate in direct thiocyanation reactions, which can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Physical And Chemical Properties Analysis
Phenacyl thiocyanate has a molecular weight of 177.22 . It has a density of 1.223±0.06 g/cm3 .科学研究应用
抗菌应用
苯甲酰硫氰酸酯衍生物已被证明具有优异的抗菌性能。将SCN基团引入母体分子是一种常见的策略,用于构建具有增强抗菌活性的有机小分子。 这种方法在开发新型抗生素和治疗细菌感染方面尤其有价值 .
抗寄生虫活性
在抗寄生虫治疗领域,苯甲酰硫氰酸酯化合物发挥着重要作用。 它们被用来创造能够对抗寄生虫感染的分子,这对开发针对寄生虫引起的疾病的新疗法至关重要 .
抗癌研究
硫氰酸酯基团是许多具有抗癌活性的生物活性分子中的一个官能团。 苯甲酰硫氰酸酯可用于合成在癌症治疗中可能有效的化合物,使其成为药物化学中的重要化合物 .
杂环化合物的合成
苯甲酰硫氰酸酯是合成杂环化合物的通用中间体。 它被用于多组分反应来创建各种材料,包括药物和有机化学家探索各种生物重要杂环支架合成的工具 .
有机半导体开发
噻吩衍生物,可以利用苯甲酰硫氰酸酯合成,在有机半导体的发展中必不可少。 这些化合物被用于制造有机场效应晶体管(OFET)和有机发光二极管(OLED),为材料科学的进步做出了贡献 .
绿色化学
苯甲酰硫氰酸酯参与光化学和电化学诱导的硫氰化过程,这些过程被认为是形成含SCN化合物的更绿色方法。 这些技术符合绿色化学原理,使用光或电能作为直接能源,不需要引发剂或试剂 .
光催化
在光催化中,苯甲酰硫氰酸酯化合物使用硼掺杂的TiO2作为纳米光催化剂,在可见光下合成。 这种新方法允许从双键或三键构建苯甲酰硫氰酸酯化合物,展示了其在可持续化学应用中的潜力 .
作用机制
Target of Action
Phenacyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
It is known that organic thiocyanates are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that thiocyanate concentrations rise at a slower rate compared with cyanide and then decline slowly at a rate similar to that of cyanide after reaching a maximum .
Result of Action
It is known that many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Action Environment
It is known that boron-doped tio2 (b-tio2) was prepared, characterized, and successfully applied as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
安全和危害
Phenacyl thiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
未来方向
Phenacyl thiocyanate has broad application prospects. It can be used to construct SCN-containing small organic molecules . It can also be used as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of phenacyl thiocyanate compounds from double or triple bonds .
生化分析
Biochemical Properties
Phenacyl Thiocyanate, like other thiocyanates, may interact with various enzymes, proteins, and other biomoleculesThiocyanates are known to be involved in a variety of biological processes, including the inhibition of various enzymes and interactions with proteins .
Cellular Effects
Thiocyanates have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression
Molecular Mechanism
It is known that thiocyanates can undergo various chemical reactions, and these reactions may play a role in their biological activity . For example, thiocyanates can be converted into other compounds, such as isothiocyanates, which have known biological activities .
Temporal Effects in Laboratory Settings
It is known that thiocyanates can be stable under certain conditions, and they can undergo various chemical reactions over time .
Dosage Effects in Animal Models
It is known that the effects of thiocyanates can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiocyanates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that thiocyanates can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the localization of thiocyanates can be influenced by various factors, including targeting signals and post-translational modifications .
属性
IUPAC Name |
phenacyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVIJACDVJDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277242 | |
| Record name | Phenacyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-30-4 | |
| Record name | 5399-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data of Phenacyl thiocyanate?
A1: Phenacyl thiocyanate has the molecular formula C9H7NOS and a molecular weight of 177.23 g/mol. Spectroscopic data confirms its structure:
- IR spectroscopy: [] shows characteristic absorption bands for the C=O (carbonyl) and SCN (thiocyanate) groups.
- Crystal Structure: Phenacyl thiocyanate crystallizes in the monoclinic system, space group P21/c. The molecule is planar, with the exception of the hydrogen atoms. []
Q2: Is Phenacyl thiocyanate stable under UV irradiation?
A2: Phenacyl thiocyanate can undergo photoisomerization to phenacyl isothiocyanate upon UV irradiation. The degree of isomerization is influenced by the surrounding polymer matrix and the presence of sensitizers. []
Q3: How can Phenacyl thiocyanates be used in Carbon-Carbon bond formation?
A3: Samarium Iodide (SmI3) can mediate the dethiocyanation of phenacyl thiocyanates, creating a samarium enolate intermediate. This intermediate can then react with water to produce acetophenones or with aldehydes and water to yield α,β-unsaturated ketones. This reaction proceeds efficiently under mild conditions. []
Q4: Can Phenacyl thiocyanate be used to synthesize heterocyclic compounds?
A4: Yes, Phenacyl thiocyanate is a valuable precursor for various heterocyclic systems. Examples include:
- Thiophenes and 2-aminothiophenes: Reaction with 3-formylchromone in the presence of triethylamine yields thiophenes and 2-aminothiophenes containing an o-acylphenol moiety. []
- Aroylthiadiazolines and arylazothiazoles: Reactions with phenylglyoxalyl bromide arylhydrazones under different conditions yield these heterocyclic compounds. []
- Thiadiazolo[2,3-b]quinazolines: Reaction with diazotized anthranilic acid or its methyl ester directly forms the thiadiazolo[2,3-b]quinazoline derivatives. []
- Thieno[2,3-d]pyrimidines: Reacting with various active methylene reagents yields a range of substituted thieno[2,3-d]pyrimidine derivatives. [, ]
- 2-amino-4,5-dihydrothiophene-3-carbonitriles: Base-catalyzed reaction with 3-(het)aryl-2-cyanoprop-2-enethioamides yields primarily the trans-isomers of these compounds. []
Q5: Are there efficient synthetic routes to Phenacyl thiocyanates?
A5: Several efficient methods are available for synthesizing Phenacyl thiocyanates:
- From Styrenes:
Q6: How does the structure of Phenacyl thiocyanate relate to its reactivity?
A6: The structure of Phenacyl thiocyanate influences its reactivity in several ways:
- Aromatic Ring Substituents: Substituents on the aromatic ring can influence the electron density of the carbonyl group, affecting its reactivity. [, , ]
Q7: What analytical methods are used to study Phenacyl thiocyanate and its reactions?
A7: Various analytical methods are employed to characterize and quantify Phenacyl thiocyanate and monitor its reactions:
- Gas chromatography-mass spectrometry (GC-MS): Used to analyze reaction mixtures and identify products. [, ]
- FT-IR spectroscopy: Monitors the photoisomerization of phenacyl thiocyanate to phenacyl isothiocyanate. []
- X-ray diffraction analysis: Confirms the stereochemistry of synthesized compounds, such as (4R,5S/4S,5R)-2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile. []
Q8: Besides chemical synthesis, what other applications does Phenacyl thiocyanate have?
A8: Phenacyl thiocyanate has shown potential as a photoinitiator for the crosslinking of polymers like 1,4-polybutadiene. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
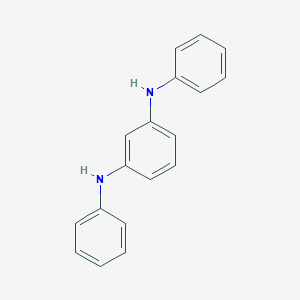
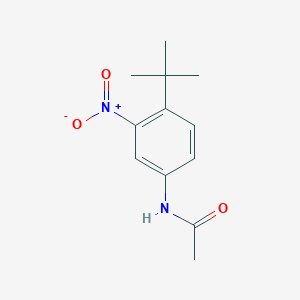




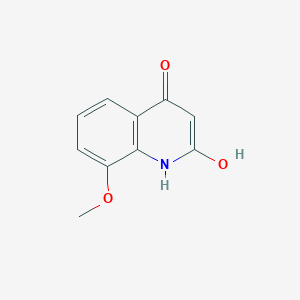

![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
